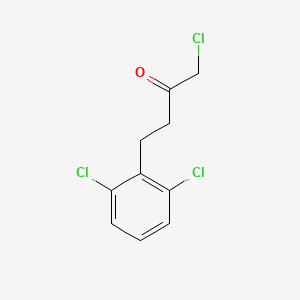
1-Chloro-4-(2,6-dichlorophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,6-dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H9Cl3O It is a chlorinated derivative of butanone, characterized by the presence of a 2,6-dichlorophenyl group attached to the butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-(2,6-dichlorophenyl)butan-2-one using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, with the chlorinating agent added slowly to the starting material dissolved in an inert solvent like dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted butanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,6-dichlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(2,6-dichlorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl group and carbonyl functionality allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
1-Chloro-4-phenylbutan-2-one: Lacks the additional chlorine atoms on the phenyl ring, resulting in different reactivity and biological activity.
4-(2,6-Dichlorophenyl)butan-2-one:
Uniqueness: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one is unique due to the presence of multiple chlorine atoms, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-chloro-4-(2,6-dichlorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O/c11-6-7(14)4-5-8-9(12)2-1-3-10(8)13/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXGJIIZWFZYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














